molecular formula C8H8IN5O2 B11482069 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11482069
M. Wt: 333.09 g/mol
InChI Key: DNNVOYPUJHFBRK-UHFFFAOYSA-N
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Description

2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a triazole ring substituted with an iodine atom and an oxazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Iodination: The triazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reaction: The iodinated triazole and the oxazole are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: Reduction reactions can occur at the iodine-substituted triazole ring.

    Substitution: The iodine atom on the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the iodine-substituted triazole can lead to the formation of a triazole ring without the iodine atom.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Coatings: It can be used in the development of specialized coatings for various applications.

Mechanism of Action

The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The iodine atom may also play a role in these interactions by providing additional binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the iodine atom, which may result in different biological activity.

    2-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions.

    2-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Contains a bromine atom, which may have different steric and electronic effects.

Uniqueness

The presence of the iodine atom in 2-(3-iodo-1H-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide makes it unique compared to its analogs. Iodine can provide higher binding affinity and different reactivity patterns, which can be advantageous in certain applications, such as enzyme inhibition or material science.

Properties

Molecular Formula

C8H8IN5O2

Molecular Weight

333.09 g/mol

IUPAC Name

2-(3-iodo-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C8H8IN5O2/c1-5-2-6(13-16-5)11-7(15)3-14-4-10-8(9)12-14/h2,4H,3H2,1H3,(H,11,13,15)

InChI Key

DNNVOYPUJHFBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC(=N2)I

Origin of Product

United States

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